molecular formula C29H24F34NaO9P B12772753 D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) CAS No. 172916-26-6

D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate)

Cat. No.: B12772753
CAS No.: 172916-26-6
M. Wt: 1216.4 g/mol
InChI Key: UNUOEXOEUBKHFU-MEKICJLKSA-N
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Description

D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is a complex organic compound that combines a sugar molecule (D-Galactose) with a phosphate group and a perfluorinated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-Galactose are protected using suitable protecting groups to prevent unwanted reactions.

    Phosphorylation: The protected D-Galactose is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

    Introduction of Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is introduced through a nucleophilic substitution reaction, where the protected phosphorylated D-Galactose reacts with a perfluorinated alkyl halide.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the D-Galactose moiety.

    Reduction: Reduction reactions may target the phosphate group or the perfluorinated alkyl chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates are used for substitution reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Surfactants: The compound’s amphiphilic nature makes it useful as a surfactant in various chemical processes.

    Catalysis: It can act as a catalyst or catalyst support in organic reactions.

Biology

    Drug Delivery: The compound’s ability to interact with biological membranes makes it a potential candidate for drug delivery systems.

    Biomolecular Interactions: It can be used to study interactions between carbohydrates and proteins.

Medicine

    Imaging Agents: The perfluorinated alkyl chain can enhance the compound’s properties as a contrast agent in imaging techniques such as MRI.

    Therapeutics: Potential use in developing new therapeutic agents targeting specific molecular pathways.

Industry

    Coatings: The compound’s unique properties make it suitable for use in coatings and surface treatments.

    Electronics: It can be used in the fabrication of electronic components due to its stability and conductivity.

Mechanism of Action

The mechanism of action of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) involves its interaction with specific molecular targets and pathways. The D-Galactose moiety can interact with carbohydrate-binding proteins, while the perfluorinated alkyl chain can influence membrane dynamics and permeability. The phosphate group may participate in phosphorylation or dephosphorylation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    D-Galactose 6-phosphate: A simpler compound lacking the perfluorinated alkyl chain.

    Perfluorooctyl phosphate: Lacks the D-Galactose moiety.

    D-Galactose derivatives: Various derivatives with different functional groups.

Uniqueness

D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is unique due to the combination of a sugar moiety, a phosphate group, and a perfluorinated alkyl chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in multiple fields.

Properties

CAS No.

172916-26-6

Molecular Formula

C29H24F34NaO9P

Molecular Weight

1216.4 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy(1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-tetratriacontafluorotricosan-11-yloxy)phosphoryl]oxy-1-oxohexan-2-olate

InChI

InChI=1S/C29H24F34O9P.Na/c30-14(31,16(34,35)18(38,39)20(42,43)22(46,47)24(50,51)26(54,55)28(58,59)60)5-2-1-3-9(72-73(69,70)71-8-11(66)13(68)12(67)10(65)7-64)4-6-15(32,33)17(36,37)19(40,41)21(44,45)23(48,49)25(52,53)27(56,57)29(61,62)63;/h7,9-13,66-68H,1-6,8H2,(H,69,70);/q-1;+1/t9?,10-,11+,12+,13-;/m0./s1

InChI Key

UNUOEXOEUBKHFU-MEKICJLKSA-N

Isomeric SMILES

C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+]

Canonical SMILES

C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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